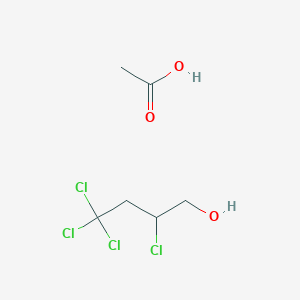
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom and multiple ether linkages, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate typically involves multiple steps. One common method includes the esterification of 17-bromo-4,7,10,13-tetraoxaheptadec-15-enoic acid with 2,5-dioxopyrrolidin-1-yl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Bromine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance in various applications.
作用机制
The mechanism of action of (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate involves its interaction with specific molecular targets. The bromine atom and ether linkages play a crucial role in binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Bromomethyl methyl ether: Similar in containing a bromine atom and ether linkage.
Monolithic polymer-magnetite nanoparticle composites: Similar in their use of complex organic structures for advanced applications.
Uniqueness
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate stands out due to its combination of a bromine atom with multiple ether linkages, which is not commonly found in other compounds. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C17H26BrNO8 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H26BrNO8/c18-6-1-2-7-23-9-11-25-13-14-26-12-10-24-8-5-17(22)27-19-15(20)3-4-16(19)21/h1-2H,3-14H2/b2-1+ |
InChI 键 |
WSWPUIFOGNMUKF-OWOJBTEDSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOC/C=C/CBr |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCC=CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


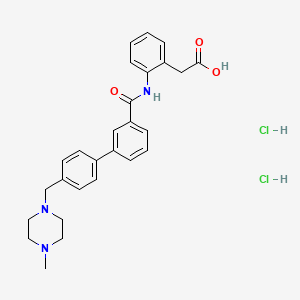
![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)
![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)


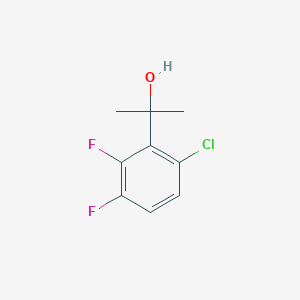
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
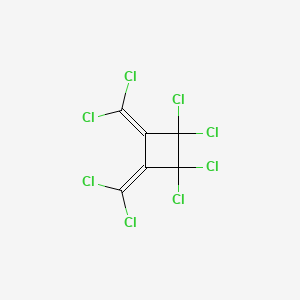
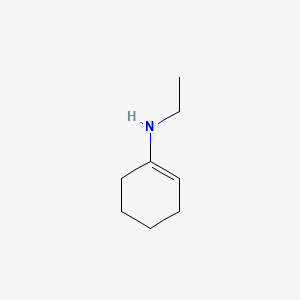
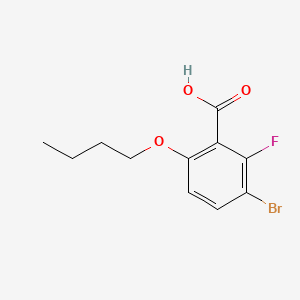
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
